molecular formula C21H31N5O3S2 B11430157 N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide

N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide

Cat. No.: B11430157
M. Wt: 465.6 g/mol
InChI Key: OSZKSJJQNZKLMN-UHFFFAOYSA-N
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Description

N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide: is a complex organic compound that features a combination of azepane, benzothiadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Azepane Moiety: The azepane ring can be synthesized through the cyclization of a suitable linear precursor under acidic or basic conditions.

    Introduction of the Benzothiadiazole Group: The benzothiadiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiadiazole derivative reacts with an appropriate nucleophile.

    Coupling with Piperidine: The piperidine ring is then coupled with the previously formed intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperidine rings, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can target the benzothiadiazole moiety, potentially converting it to a benzothiadiazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of azepane and piperidine rings.

    Reduction: Benzothiadiazoline derivatives.

    Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound could be used in the development of advanced materials. Its unique chemical properties may make it suitable for applications in electronics, photonics, and nanotechnology.

Mechanism of Action

The mechanism of action of N-[3-(Azepan-1-YL)propyl]-1-(2,1,3-benzothiadiazole-4-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of three distinct moieties, each contributing to its overall chemical and biological properties

Properties

Molecular Formula

C21H31N5O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H31N5O3S2/c27-21(22-11-6-14-25-12-3-1-2-4-13-25)17-9-15-26(16-10-17)31(28,29)19-8-5-7-18-20(19)24-30-23-18/h5,7-8,17H,1-4,6,9-16H2,(H,22,27)

InChI Key

OSZKSJJQNZKLMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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